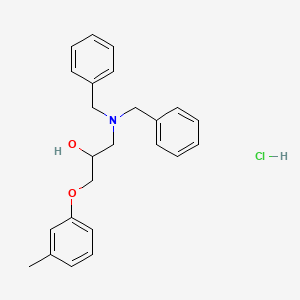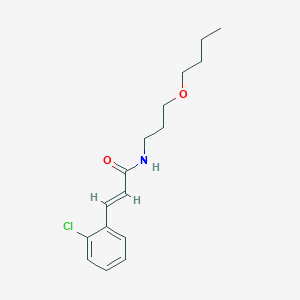
2,3-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Descripción general
Descripción
2,3-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a chemical compound that belongs to the class of isoindoline carboxylates. It has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of 2,3-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been found to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is its potential as a drug candidate for the treatment of various diseases. It has also been found to have good solubility in organic solvents, which makes it suitable for use in various laboratory experiments. However, one of the limitations of this compound is its low water solubility, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 2,3-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate. One direction is the development of novel derivatives with improved pharmacological properties such as increased potency and selectivity. Another direction is the investigation of its potential as a drug candidate for the treatment of specific diseases such as cancer and inflammation. In addition, the development of new synthetic methods for the preparation of this compound may also be an area of future research.
Aplicaciones Científicas De Investigación
2,3-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been extensively studied in various scientific fields. In medicinal chemistry, it has been found to have potential applications as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In drug discovery, it has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In material science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers.
Propiedades
IUPAC Name |
(2,3-dimethylphenyl) 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-14-7-12-19-20(13-14)23(27)25(22(19)26)18-10-8-17(9-11-18)24(28)29-21-6-4-5-15(2)16(21)3/h4-6,8-11,14,19-20H,7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLSJBHLDTXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B3982789.png)
![2-tert-butyl-7,7-dimethyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B3982795.png)


![N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3982813.png)
![1-benzyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982824.png)


![N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3982852.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3982856.png)

![7-(3-phenylpropyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3982882.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982886.png)
![3-(2-methyl-1H-indol-1-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B3982892.png)